molecular formula C13H16BrNO2 B1289097 tert-Butyl 6-bromoindoline-1-carboxylate CAS No. 214614-97-8

tert-Butyl 6-bromoindoline-1-carboxylate

Cat. No. B1289097
M. Wt: 298.18 g/mol
InChI Key: GZRAIVDYVLYXJQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromoindoline-1-carboxylate is a compound that features an indoline moiety, a bromine atom, and a tert-butylcarbonyl group. This structure is significant in pharmaceutical chemistry as it serves as an important intermediate for various synthetic applications. The presence of the bromine atom makes it a versatile precursor for further functionalization, and the tert-butylcarbonyl group is a common protecting group in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl 6-bromoindoline-1-carboxylate involves the use of 5-bromoindole as a starting material. The compound is obtained through a series of reactions that introduce the tert-butylcarbonyl group and the boronate moiety, as seen in the synthesis of related compounds . The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is a common strategy for introducing the tert-butylcarbonyl group under mild conditions and with high chemoselectivity .

Molecular Structure Analysis

The molecular structure of tert-butyl 6-bromoindoline-1-carboxylate has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by mass spectrometry (MS). The crystal structure has been elucidated using X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the molecule. Density functional theory (DFT) calculations have been used to optimize the molecular structure and compare it with the experimental XRD data, showing good consistency between the computational and experimental structures .

Chemical Reactions Analysis

Tert-butyl 6-bromoindoline-1-carboxylate can undergo various chemical transformations due to the presence of reactive functional groups. The bromine atom allows for further functionalization through nucleophilic substitution reactions. The tert-butylcarbonyl group can be deprotected under acidic conditions, releasing the free amine, which can then be used in subsequent synthetic steps. Additionally, the compound can participate in cross-coupling reactions facilitated by the boronate group, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 6-bromoindoline-1-carboxylate are influenced by its functional groups. The tert-butylcarbonyl group increases the steric bulk of the molecule, which can affect its reactivity and solubility. The bromine atom contributes to the molecule's polarity and reactivity, making it a key site for chemical transformations. The compound's solubility in various solvents and its melting point are important parameters for its handling and use in synthetic applications. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provide insights into the compound's reactivity and interaction with other molecules, which can be studied using DFT .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Chemical Transformations and Reactions : The utility of tert-Butyl 6-bromoindoline-1-carboxylate in facilitating diverse chemical transformations is notable. Its role in the preparation and Diels-Alder reactions of 2-Amido substituted furans illustrates its versatility as a reactive intermediate. This compound serves as a precursor in various synthetic pathways, highlighting its importance in the construction of complex molecular architectures (Padwa, Brodney, & Lynch, 2003).

Unnatural Amino Acid Derivatives : The synthesis of unnatural amino acid derivatives through click chemistry demonstrates the compound's applicability in modifying peptides and proteins for research and therapeutic purposes. This application underscores the compound's role in introducing bioactive motifs into peptide chains, facilitating the study of protein function and enabling drug development (Patil & Luzzio, 2017).

Advancements in Drug Discovery and Development

Marine Drug Synthesis : In the context of marine drug synthesis, tert-Butyl 6-bromoindoline-1-carboxylate serves as a key intermediate. The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are important for structural-activity relationship studies of antitumor antibiotics, exemplifies its role in the discovery and development of new anticancer agents (Li et al., 2013).

Innovations in Molecular Design : The compound's involvement in the synthesis of various bioactive molecules, such as isoindolin-1-one derivatives and carbazole analogs, highlights its significance in the design and development of novel therapeutic agents. These studies reveal the compound's potential in creating molecules with improved biological activity and pharmacological properties (Moskalenko & Boev, 2014; Pelly et al., 2005).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRAIVDYVLYXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621908
Record name tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromoindoline-1-carboxylate

CAS RN

214614-97-8
Record name tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Di-t-butyl carbonate (6.7 g) was added to a solution of 6-bromoindoline (5.1 g) and triethylamine (3.1 g) in tetrahydrofuran (50 ml) followed by stirring the resultant mixture at room temperature overnight. After adding water and ethyl acetate thereto, the layers were separated and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate system) to give the title compound (5.5 g) as a colorless oil (yield: 71%).
Quantity
6.7 g
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5.1 g
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3.1 g
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50 mL
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solvent
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[Compound]
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resultant mixture
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0 (± 1) mol
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0 (± 1) mol
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Yield
71%

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